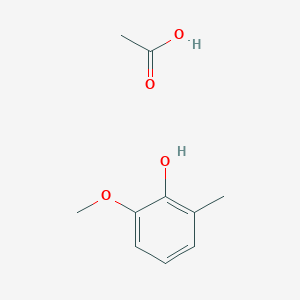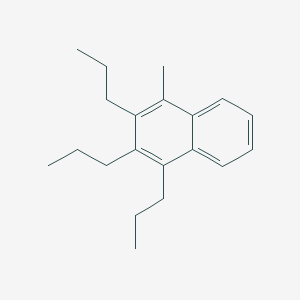
1-Methyl-2,3,4-tripropylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3,4-tripropylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a naphthalene core substituted with one methyl group and three propyl groups at positions 1, 2, 3, and 4, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4-tripropylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to ensure efficient production.
化学反応の分析
Types of Reactions: 1-Methyl-2,3,4-tripropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
1-Methyl-2,3,4-tripropylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-2,3,4-tripropylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways.
類似化合物との比較
1-Methyl-2,3,4-triethylbenzene: Similar structure but with ethyl groups instead of propyl groups.
1-Methyl-2,3,4-trimethylnaphthalene: Similar structure but with methyl groups instead of propyl groups.
Uniqueness: 1-Methyl-2,3,4-tripropylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of propyl groups affects its reactivity and interactions compared to its methyl and ethyl analogs.
特性
CAS番号 |
61205-42-3 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC名 |
1-methyl-2,3,4-tripropylnaphthalene |
InChI |
InChI=1S/C20H28/c1-5-10-16-15(4)17-13-8-9-14-20(17)19(12-7-3)18(16)11-6-2/h8-9,13-14H,5-7,10-12H2,1-4H3 |
InChIキー |
OYYIIZCDVBRAJC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=CC=CC=C2C(=C1CCC)CCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


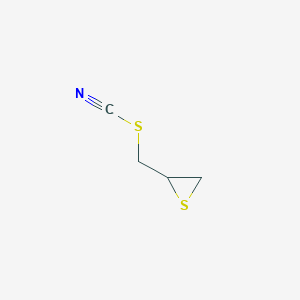
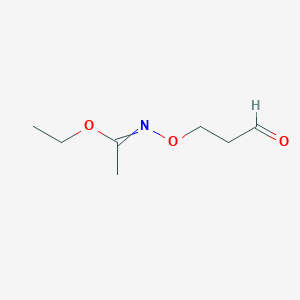
![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
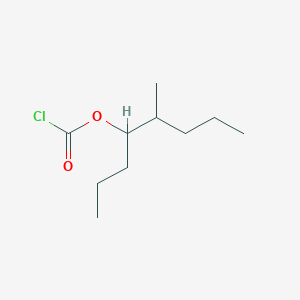
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
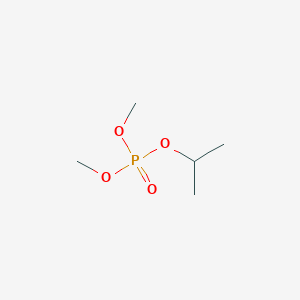
![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
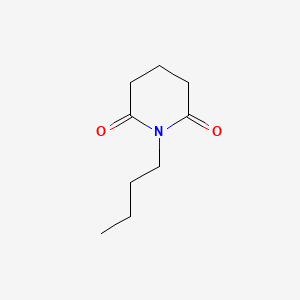
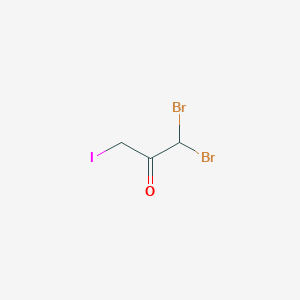
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
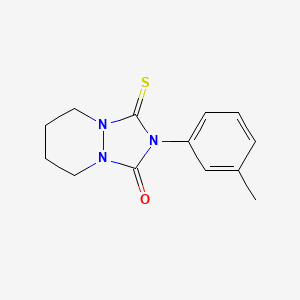
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
